Ammonium copper arsenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium copper arsenate is an inorganic compound that contains arsenic, copper, nitrogen, and hydrogen atoms. It is known for its use in wood preservation and pest control due to its toxic properties. The compound is typically found in a crystalline form and is soluble in water, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium copper arsenate is synthesized through a reaction between arsenic acid (H₃AsO₄) and ammonium hydroxide (NH₄OH), followed by the addition of copper(II) oxide (CuO). The reaction proceeds as follows:

[ \text{H₃AsO₄} + 3\text{NH₄OH} + \text{CuO} \rightarrow \text{(NH₄)₃Cu(AsO₄)₂} + 3\text{H₂O} ]

This reaction is typically carried out under controlled conditions to ensure the complete formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced by mixing copper ammonium cations, arsenate anions, and ammonia in a specific ratio. The mixture is then diluted with water to achieve the desired concentration. This method ensures a consistent and high-quality product suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium copper arsenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various halogens and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state arsenates, while reduction may yield lower oxidation state arsenites.

Scientific Research Applications

Ammonium copper arsenate has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in studies related to its toxic effects on living organisms.

Medicine: Investigated for its potential use in treating certain medical conditions due to its toxic properties.

Industry: Widely used in wood preservation and pest control to protect against decay and insect damage.

Mechanism of Action

The mechanism of action of ammonium copper arsenate involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This mechanism is particularly effective against fungi and insects, making it a valuable wood preservative.

Comparison with Similar Compounds

Similar Compounds

Chromated Copper Arsenate (CCA): Contains chromium in addition to copper and arsenate. Used in wood preservation but has raised environmental and health concerns.

Alkaline Copper Quaternary (ACQ): A safer alternative to CCA, containing copper and quaternary ammonium compounds.

Copper Azole (CA): Another alternative to CCA, containing copper and azole compounds.

Uniqueness

Ammonium copper arsenate is unique due to its specific combination of ammonium, copper, and arsenate ions, which provides effective protection against a wide range of pests and decay organisms. Its solubility in water also makes it easy to apply in various industrial processes.

Biological Activity

Ammonium copper arsenate (ACA) is a compound used primarily in wood preservation and has garnered attention due to its biological activity and potential toxicity. This article explores the biological effects of ACA, focusing on its interactions with various organisms, including plants and microorganisms, as well as its environmental implications.

Chemical Composition and Properties

This compound has the chemical formula AsCuH4NO4 and is often produced through reactions involving arsenic trioxide and copper compounds in the presence of ammonia. The resulting compound exhibits unique properties that influence its biological activity.

Effects on Microorganisms

Research indicates that this compound exhibits significant toxicity towards various microorganisms. For instance, studies have shown that different arsenic compounds impact bacterial growth differently. Trivalent sodium arsenite was found to inhibit the growth of Bacillus cereus at lower concentrations than pentavalent sodium arsenate, suggesting that the form of arsenic plays a critical role in its toxicity .

Moreover, it has been observed that the presence of phosphate can mitigate the toxic effects of both arsenite and arsenate on fungi, indicating a complex interaction between these elements in microbial environments .

Effects on Plants

The impact of ACA on plant systems is profound. Arsenates are known to disrupt normal physiological processes by uncoupling phosphorylation, which leads to energy deficits within plant cells. Symptoms of arsenate toxicity include wilting and chlorosis, which are indicative of impaired membrane integrity and nutrient uptake .

The following table summarizes key findings related to the effects of this compound on various biological systems:

Case Studies and Research Findings

Several case studies have highlighted the environmental risks associated with this compound:

- Aquatic Toxicity : A limited study assessed the speciation of arsenic in soil and water near wood preservation facilities using chromated copper arsenate (CCA). The findings indicated a predominance of pentavalent arsenic forms, which may have varying toxicities depending on environmental conditions .

- Long-term Exposure Risks : Repeated exposure to arsenicals, including ACA, has been linked to chronic health issues such as respiratory problems and skin reactions in humans. Long-term inhalation exposure may lead to severe health outcomes, including lung cancer .

- Environmental Persistence : The persistence of this compound in soil and water systems raises concerns about bioaccumulation in food chains and potential impacts on human health through consumption or contact with contaminated materials .

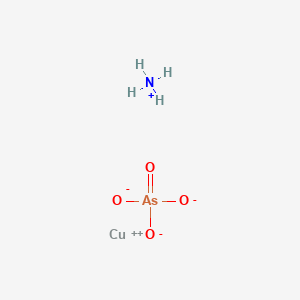

Properties

CAS No. |

32680-29-8 |

|---|---|

Molecular Formula |

AsCuH4NO4 |

Molecular Weight |

220.50 g/mol |

IUPAC Name |

azanium;copper;arsorate |

InChI |

InChI=1S/AsH3O4.Cu.H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);;1H3/q;+2;/p-2 |

InChI Key |

BMAPBFWRJLPANB-UHFFFAOYSA-L |

Canonical SMILES |

[NH4+].[O-][As](=O)([O-])[O-].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.